Meletimide
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Overview
Description
Meletimide is a chemical compound that belongs to the class of maleimides. Maleimides are characterized by the presence of a 2,5-pyrroledione moiety. This compound is known for its significant biological activity and is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of meletimide typically involves the reaction of maleic anhydride with amines, followed by dehydration. This process can be carried out under various conditions, including the use of different catalysts and solvents to optimize yield and purity . Industrial production methods often involve large-scale synthesis using palladium-catalyzed cyclization reactions of alkynes with isocyanides, followed by hydrolysis to produce polysubstituted maleimide derivatives .
Chemical Reactions Analysis
Meletimide undergoes several types of chemical reactions, including:
Michael Addition: This reaction involves the addition of nucleophiles such as thiols to the double bond of this compound, forming a thiosuccinimide product.
Hydrolysis: This compound can undergo hydrolysis to form malic amides and thiosuccinimide adducts.
Cyclization: Under certain conditions, this compound can undergo cyclization reactions, particularly in the presence of amines and halogens.
Common reagents used in these reactions include thiols, amines, and halogens, with conditions varying from mild to highly reactive environments. The major products formed from these reactions include thiosuccinimide complexes and polysubstituted maleimide derivatives .
Scientific Research Applications
Meletimide has a wide range of scientific research applications:
Mechanism of Action
Meletimide exerts its effects primarily through its reactivity with thiol groups in proteins. The compound acts as a Michael acceptor, forming stable thioether bonds with cysteine residues. This reaction is virtually irreversible and can significantly alter the function of the target protein . This compound has been shown to inhibit cysteine peptidases by alkylating the active site thiol group, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Meletimide is similar to other maleimides, such as N-ethylmaleimide and benzetimide. it is unique in its high reactivity and specificity towards thiol groups, making it particularly useful in bioconjugation and enzyme inhibition studies . Other similar compounds include cinperene and various 3,4-disubstituted maleimides, which also exhibit significant biological activity .
Properties
CAS No. |
14745-50-7 |
---|---|
Molecular Formula |
C24H28N2O2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-[1-[(4-methylphenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C24H28N2O2/c1-18-7-9-19(10-8-18)17-26-15-12-21(13-16-26)24(20-5-3-2-4-6-20)14-11-22(27)25-23(24)28/h2-10,21H,11-17H2,1H3,(H,25,27,28) |
InChI Key |
YFBSRLFXFGHCCG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C3(CCC(=O)NC3=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C3(CCC(=O)NC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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